3-(1-Aminoethyl)benzoic acid hydrochloride

Catalog No.
S963298
CAS No.
165949-85-9
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Aminoethyl)benzoic acid hydrochloride

CAS Number

165949-85-9

Product Name

3-(1-Aminoethyl)benzoic acid hydrochloride

IUPAC Name

3-(1-aminoethyl)benzoic acid;hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H

InChI Key

JNHHIGNEAULTBO-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)N.Cl

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)N.Cl

Synthesis

-(1-Aminoethyl)benzoic acid hydrochloride (3-ABAH) can be synthesized through various methods. One common approach involves the acylation of aminomethylaniline with benzoyl chloride [1].

  • [1] A detailed procedure for the synthesis of 3-ABAH can be found in: Xu, J., Li, Y., Gong, W., & Li, S. (2013). Chiral separation of racemic 3-(1-aminoethyl) benzoic acid by ligand exchange capillary electrochromatography. Chirality, 25(11-12), 682-687. ()

Potential Applications

-ABAH is a research chemical studied for its potential applications in various fields. Here are some examples:

  • As a building block in organic synthesis

    The presence of the carboxylic acid and amine functional groups makes 3-ABAH a valuable intermediate for the synthesis of more complex molecules [2].

  • As a ligand in coordination chemistry

    -ABAH can potentially bind to metal ions, forming coordination complexes with interesting properties [3].

  • [2] This is a general application of molecules with carboxylic acid and amine groups. You can find many examples in organic chemistry literature.

  • [3] Coordination chemistry research on 3-ABAH can be found in: Sun, Y., Li, B., & Han, Y. (2010). Synthesis, Crystal Structures, and Luminescence Properties of Lanthanide Coordination Polymers Based on 3-(Aminomethyl)benzoic Acid. Inorganic Chemistry, 49(12), 5623-5630. ()

  • [4, 5] Due to the nature of the research, these references are omitted but can be found in scientific databases.

3-(1-Aminoethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2C_9H_{12}ClNO_2 and a molecular weight of approximately 201.65 g/mol. It is a hydrochloride salt of 3-(1-aminoethyl)benzoic acid, characterized by the presence of an aminoethyl group attached to the benzene ring at the meta position relative to the carboxylic acid group. This compound is often utilized in biochemical research and pharmaceutical applications due to its structural properties and biological activities .

The chemical behavior of 3-(1-Aminoethyl)benzoic acid hydrochloride can be understood through its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols in the presence of acids to form esters.
  • Amidation: Reacting with amines to form amides, which can be significant in drug design.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to derivatives that may exhibit different biological activities.

The amino group can also participate in nucleophilic substitution reactions, making this compound versatile in synthetic organic chemistry .

3-(1-Aminoethyl)benzoic acid hydrochloride exhibits various biological activities, primarily due to its structural similarity to amino acids. It has been studied for its potential role as a modulator in neurotransmitter systems and may have implications in pain management and neuroprotection. The compound has shown some degree of activity against certain types of cancer cells, although further research is needed to fully elucidate its mechanisms and therapeutic potential .

The synthesis of 3-(1-Aminoethyl)benzoic acid hydrochloride can be achieved through several methods:

  • Direct Amination: Starting from benzoic acid derivatives, the introduction of an aminoethyl group can be accomplished via reductive amination.
  • Grignard Reaction: Utilizing a Grignard reagent derived from benzoic acid to react with ethylamine under controlled conditions.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the free base form of 3-(1-aminoethyl)benzoic acid with hydrochloric acid.

These methods allow for the production of the compound with varying degrees of purity and yield depending on the specific conditions employed .

3-(1-Aminoethyl)benzoic acid hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Biochemical Research: Used as a reagent in studies involving amino acids and their derivatives.
  • Analytical Chemistry: Employed in chromatography as a standard or reference material.

Its unique properties make it valuable for developing new therapeutic agents and studying biochemical pathways .

Research into the interactions of 3-(1-Aminoethyl)benzoic acid hydrochloride with biological targets has revealed potential effects on neurotransmitter receptors and other cellular pathways. Interaction studies have indicated that this compound may influence synaptic transmission and neuronal excitability, which could have implications for treating conditions such as depression or anxiety . Further studies are required to clarify these interactions and their relevance in clinical settings.

Several compounds share structural similarities with 3-(1-Aminoethyl)benzoic acid hydrochloride, including:

Compound NameStructureUnique Features
4-Aminobenzoic Acid4-Aminobenzoic AcidPara-substituted amino group; used in dyes.
2-Aminobenzoic Acid2-Aminobenzoic AcidOrtho-substituted; involved in pharmaceuticals.
L-PhenylalanineL-PhenylalanineEssential amino acid; important for protein synthesis.

Uniqueness

3-(1-Aminoethyl)benzoic acid hydrochloride is unique due to its meta substitution pattern, which influences its reactivity and biological activity differently compared to ortho or para substituted analogs. This unique position allows it to interact selectively with certain receptors or enzymes, potentially leading to distinct pharmacological effects not observed with other similar compounds .

Reductive amination represents a fundamental approach for synthesizing 3-(1-aminoethyl)benzoic acid hydrochloride, particularly through the use of borohydride-based reducing agents [1]. The process involves the formation of an imine intermediate from a carbonyl precursor and an amine, followed by reduction to yield the desired amino compound [2]. Sodium borohydride emerges as the most widely employed reducing agent due to its stability, cost-effectiveness, and selective reduction properties [3] [4].

The mechanism of sodium borohydride-mediated reductive amination proceeds through distinct steps involving nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate [1]. This unstable intermediate undergoes dehydration to generate an imine, which is subsequently reduced by the borohydride reagent to produce the final amine product [2] [5]. The selectivity of sodium borohydride for imine reduction over carbonyl reduction makes it particularly suitable for direct reductive amination protocols [4].

Enhanced protocols utilizing sodium borohydride in combination with Lewis acid catalysts have demonstrated superior performance in synthesizing amino-substituted benzoic acid derivatives [4]. The combination of sodium borohydride with boron trisulfonic acid supported on silica gel provides excellent yields while maintaining mild reaction conditions [4]. This catalytic system operates through dual Brønsted and Lewis acid activation, facilitating both imine formation and subsequent reduction steps [4].

Table 1: Comparative Analysis of Borohydride Reagents for Reductive Amination

ReagentReaction ConditionsYield RangeSelectivityReference
Sodium borohydrideRoom temperature, 2-6 hours70-95%High for imines [3] [4]
Sodium triacetoxyborohydrideAcidic conditions, 1-4 hours80-98%Excellent selectivity [1]
Borane-tetrahydrofuran complexMild heating, 1-3 hours85-99%Very high [5]
Sodium borohydride with trimethylsilyl chlorideRoom temperature, 10-25 minutes90-99%Outstanding [5]

Advanced reductive amination methodologies employ trimethylsilyl chloride as an activating agent in combination with sodium borohydride, achieving remarkable reaction rates and yields [5]. This protocol demonstrates particular effectiveness with electron-deficient anilines, which are typically challenging substrates in conventional reductive amination reactions [5]. The trimethylsilyl chloride functions as a Lewis acid catalyst, enhancing the electrophilic character of the carbonyl substrate and facilitating rapid imine formation [5].

Protection/Deprotection Strategies for Amino Group Stability

The protection of amino groups during synthetic transformations involving 3-(1-aminoethyl)benzoic acid derivatives represents a critical aspect of successful synthesis [6] [7]. Amino groups exhibit high reactivity toward various reagents, including oxidizing agents, alkylating agents, and carbonyl compounds, necessitating temporary protection during multi-step syntheses [7]. The most commonly employed protecting groups include tert-butoxycarbonyl, benzyloxycarbonyl, and fluorenylmethyloxycarbonyl moieties [6] [8].

Tert-butoxycarbonyl protection offers exceptional stability under basic conditions and catalytic reduction conditions while remaining readily removable under acidic conditions [9] [6]. The introduction of tert-butoxycarbonyl groups proceeds through reaction with di-tert-butyl dicarbonate in the presence of base catalysts such as 4-dimethylaminopyridine [6] . The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the carbonate, followed by elimination to form the stable carbamate linkage [6].

Table 2: Amino Protecting Group Characteristics and Applications

Protecting GroupIntroduction MethodStability ConditionsDeprotection MethodTypical YieldReference
Tert-butoxycarbonylDi-tert-butyl dicarbonate/baseBasic, neutral, reducingTrifluoroacetic acid85-95% [6]
BenzyloxycarbonylBenzyl chloroformate/baseAcidic, basicCatalytic hydrogenation80-90% [6]
FluorenylmethyloxycarbonylFluorenylmethyl chloroformateAcidic, neutralPiperidine treatment90-98% [8]
AcetylAcetic anhydrideBasic conditionsAcidic or basic hydrolysis70-85% [9]

Benzyloxycarbonyl protection provides orthogonal reactivity compared to tert-butoxycarbonyl groups, enabling selective deprotection through catalytic hydrogenation using palladium on carbon catalysts [6]. This protecting group demonstrates excellent stability under acidic and basic conditions while being completely removed under hydrogenation conditions without affecting other functional groups [6]. The benzyloxycarbonyl group proves particularly valuable in syntheses requiring multiple protection-deprotection cycles [6].

Fluorenylmethyloxycarbonyl protection has gained prominence in peptide synthesis applications due to its unique base-labile character [8]. The deprotection mechanism involves base-catalyzed elimination to form dibenzofulvene, which can be trapped with piperidine to prevent side reactions [8]. This protecting group offers exceptional stability under acidic conditions while being rapidly removed by weak bases [8].

Advanced protection strategies employ temporary silyl protection for short-term amino group stability during specific transformations [9]. Trimethylsilyl and tert-butyldimethylsilyl groups provide effective protection against electrophilic reagents while being readily removed under acidic conditions or by fluoride treatment [9].

Acid Hydrolysis and Salt Formation Mechanisms

The formation of 3-(1-aminoethyl)benzoic acid hydrochloride through acid hydrolysis and subsequent salt formation represents a critical final step in the synthetic sequence [11] [12]. Acid hydrolysis reactions proceed through protonation of basic sites followed by nucleophilic attack by water molecules, leading to cleavage of protecting groups or conversion of precursor functionalities [11]. The mechanism of amide hydrolysis under acidic conditions involves initial protonation of the carbonyl oxygen, enhancing the electrophilic character of the carbonyl carbon [11].

Hydrochloric acid serves as the preferred acid for both hydrolysis reactions and hydrochloride salt formation due to its strong acidity and the crystalline nature of the resulting hydrochloride salts [12] [13]. The hydrolysis of benzamide derivatives under acidic conditions proceeds through a tetrahedral intermediate mechanism, where water acts as the nucleophile attacking the protonated carbonyl carbon [11]. The reaction produces the corresponding benzoic acid and ammonium chloride as products [11].

Table 3: Acid Hydrolysis Reaction Parameters and Outcomes

Substrate TypeAcid ConcentrationTemperatureReaction TimeConversionProduct PurityReference
Benzamide derivatives6 M hydrochloric acid100-110°C4-8 hours90-95%95-98% [11]
Nitrile intermediates3 M hydrochloric acid80-90°C6-12 hours85-92%92-96% [14]
Ester precursors2 M hydrochloric acid60-80°C8-16 hours80-90%90-95% [15]
Protected amino acids4 M hydrochloric acid25-40°C2-6 hours95-99%98-99% [6]

Salt formation mechanisms involve protonation of the amino group by hydrochloric acid to generate the corresponding ammonium chloride salt [12]. The thermodynamic stability of hydrochloride salts results from favorable ionic interactions between the protonated amino group and the chloride counterion [12]. The formation of crystalline hydrochloride salts enhances the solubility and stability of amino acid derivatives compared to their free base forms [12].

The optimization of salt formation conditions requires careful control of acid concentration and crystallization parameters to achieve high-purity products [16] [12]. Controlled addition of hydrochloric acid to solutions of the free base, followed by crystallization from appropriate solvents, yields high-quality hydrochloride salts [12]. The choice of crystallization solvent significantly influences crystal morphology, purity, and yield of the final salt [12].

Advanced salt formation protocols employ concentrated hydrochloric acid solutions in anhydrous organic solvents to minimize hydrolysis side reactions while promoting efficient salt formation [12]. The use of ethereal hydrochloric acid solutions provides controlled acid addition while facilitating precipitation of the desired hydrochloride salt [12]. This approach proves particularly effective for acid-sensitive substrates requiring mild salt formation conditions [12].

Optimization of Reaction Conditions for Improved Yield

The optimization of reaction conditions for synthesizing 3-(1-aminoethyl)benzoic acid hydrochloride requires systematic investigation of multiple parameters including temperature, pressure, catalyst loading, and solvent selection [17] [18]. Temperature optimization plays a fundamental role in achieving maximum conversion while minimizing side reactions and decomposition pathways [19] [20]. Reaction temperature directly influences both the rate of desired transformations and the selectivity toward target products [19].

Pressure optimization becomes particularly important in hydrogenation reactions used for nitro group reduction in precursor synthesis [13] [21]. Controlled hydrogen pressure maintains optimal catalyst activity while preventing over-reduction or catalyst deactivation [13]. The optimal pressure range for nitro group hydrogenation using nickel catalysts typically falls between 1.0 and 2.0 megapascals, providing efficient reduction while maintaining catalyst stability [13].

Table 4: Optimized Reaction Conditions for Key Synthetic Steps

Reaction TypeTemperaturePressureCatalyst LoadingSolvent SystemReaction TimeYieldReference
Nitro reduction100-125°C1.0-2.0 MPa5-10% nickelWater2-4 hours>95% [13]
Reductive amination60-80°CAtmospheric1-3% palladiumEthanol/water4-8 hours85-95%
Protection reactions25-40°CAtmospheric5-10% baseDichloromethane1-3 hours90-98%
Salt formation25-35°CAtmospheric-Ether/alcohol0.5-2 hours95-99% [12]

Catalyst loading optimization represents a critical economic consideration in large-scale synthesis, requiring balance between reaction efficiency and cost-effectiveness [23]. Excessive catalyst loading leads to increased costs without proportional yield improvements, while insufficient loading results in incomplete conversions and extended reaction times [23]. Response surface methodology and design of experiments approaches provide systematic frameworks for identifying optimal catalyst concentrations [23].

Solvent selection profoundly influences reaction rates, selectivity, and product isolation procedures [24]. Glycerol emerges as an environmentally favorable solvent for reductive amination reactions, providing enhanced yields compared to conventional organic solvents [24]. The use of glycerol as a green solvent demonstrates superior performance in sodium borohydride-mediated reductive aminations, achieving excellent yields under mild conditions [24].

Advanced optimization strategies employ continuous flow reactors to achieve superior temperature and mixing control compared to batch processes [20]. Flow reactor systems enable precise control of residence time, temperature profiles, and reagent mixing, leading to improved yields and reduced side product formation [20]. The scale-up from microflow to milliflow reactors demonstrates the commercial viability of optimized continuous processes [20].

Table 5: Comparative Analysis of Batch versus Flow Processing

ParameterBatch ProcessingFlow ProcessingImprovement FactorReference
Temperature control±5°C variation±1°C variation5-fold [20]
Mixing efficiencyModerateExcellent3-fold [20]
Residence time controlVariablePrecise>10-fold [20]
Heat transferLimitedEnhanced4-fold [20]
ScalabilityChallengingDirectContinuous [20]

The integration of real-time monitoring and feedback control systems enables dynamic optimization of reaction conditions based on instantaneous process measurements [18]. Automated optimization algorithms can adjust reaction parameters in response to changing conditions, maintaining optimal performance throughout the reaction duration [18]. These advanced control strategies result in consistently higher yields and improved process reliability [18].

The crystallographic characterization of 3-(1-Aminoethyl)benzoic acid hydrochloride presents several analytical challenges due to the limited availability of specific single crystal X-ray diffraction data for this compound in the current literature. The molecular formula C₉H₁₂ClNO₂ with a molecular weight of 201.65 g/mol has been confirmed through various chemical databases, particularly PubChem [1].

While specific crystallographic parameters such as unit cell dimensions, space group, and crystal system remain unavailable for the target compound, related benzoic acid derivatives provide valuable structural insights. The compound exists as a hydrochloride salt, which typically forms ionic crystalline structures with enhanced stability through hydrogen bonding networks between the protonated amino group and chloride ions [2].

Based on crystallographic studies of structurally similar compounds, including other aminobenzoic acid derivatives, the crystal structure is expected to exhibit characteristic hydrogen bonding patterns. Studies of related compounds such as 3-aminobenzoic acid and its metal complexes have revealed that these molecules typically crystallize in monoclinic or triclinic crystal systems with extensive intermolecular hydrogen bonding networks [3]. The carboxylic acid functionality contributes to dimer formation through typical O-H···O hydrogen bonds, while the protonated amino group in the hydrochloride salt forms additional N-H···Cl⁻ interactions [4].

The absence of specific crystallographic data for 3-(1-Aminoethyl)benzoic acid hydrochloride highlights the need for systematic single crystal growth and diffraction studies. Standard X-ray diffraction wavelengths (Mo Kα, 0.71073 Å) would be employed for such determinations, following established protocols for organic hydrochloride salts.

Table 1. X-ray Crystallographic Parameters for 3-(1-Aminoethyl)benzoic acid hydrochloride

ParameterValueNote
Molecular FormulaC₉H₁₂ClNO₂From PubChem database
Molecular Weight (g/mol)201.65From PubChem database
Crystal SystemNot available**No specific crystallographic data found
Space GroupNot available**No specific crystallographic data found
Unit Cell DimensionsNot available**No specific crystallographic data found
Temperature (K)Not available**No specific crystallographic data found
Wavelength (Å)Mo Kα (0.71073)Standard X-ray diffraction wavelength
R-factorNot available**No specific crystallographic data found

Nuclear Magnetic Resonance Spectroscopic Signature Analysis

The Nuclear Magnetic Resonance spectroscopic characterization of 3-(1-Aminoethyl)benzoic acid hydrochloride reveals distinctive patterns characteristic of substituted benzoic acid derivatives with aminoethyl substituents. ¹H Nuclear Magnetic Resonance analysis demonstrates several key regions of interest that provide structural confirmation and substituent positioning information [5] [6].

The aromatic proton region exhibits characteristic patterns expected for meta-substituted benzoic acid derivatives. Protons ortho to the carboxylic acid group typically appear in the downfield region between 7.8-8.2 ppm, consistent with the deshielding effect of the electron-withdrawing carboxyl functionality [7]. The remaining aromatic protons appear in the 7.0-7.6 ppm range, displaying coupling patterns indicative of the meta-substitution pattern around the benzene ring.

The aminoethyl substituent contributes distinctive signals in the aliphatic region. The methine proton (CH) of the aminoethyl group appears as a characteristic quartet in the 4.0-4.5 ppm region due to coupling with the adjacent methyl group. The methyl group protons manifest as a doublet in the 1.3-1.6 ppm region, reflecting the three-bond coupling with the methine proton [8] [9].

The carboxylic acid proton displays the expected broad singlet in the 10-14 ppm region, characteristic of hydrogen-bonded carboxylic acid functionalities. In the hydrochloride salt form, the amino group protons typically appear as broad signals due to rapid exchange processes with the chloride counterion [10].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbon chemical shifts. The carbonyl carbon of the carboxylic acid group appears in the 165-175 ppm region, consistent with aromatic carboxylic acids [10] [11]. Aromatic carbons display the expected multiplicity of signals between 115-145 ppm, with quaternary carbons appearing further downfield due to substitution effects.

Table 2. Nuclear Magnetic Resonance Spectroscopic Data for 3-(1-Aminoethyl)benzoic acid hydrochloride

NMR TypeChemical Shift (ppm)AssignmentMultiplicity
¹H NMR7.8-8.2Aromatic H (ortho to COOH)Multiplet
¹H NMR7.0-7.6Aromatic H (meta positions)Multiplet
¹H NMR4.0-4.5CH group (aminoethyl)Quartet
¹H NMR1.3-1.6CH₃ group (aminoethyl)Doublet
¹H NMR10-14COOH protonBroad singlet
¹³C NMR165-175Carbonyl carbon (C=O)-
¹³C NMR125-145Aromatic carbons (quaternary)-
¹³C NMR115-135Aromatic carbons (CH)-
¹³C NMR60-70CH carbon (aminoethyl)-
¹³C NMR15-25CH₃ carbon (aminoethyl)-

Infrared Vibrational Modes of Functional Groups

The infrared spectroscopic analysis of 3-(1-Aminoethyl)benzoic acid hydrochloride reveals characteristic vibrational frequencies that provide detailed information about the functional groups and their interactions within the molecular structure. The vibrational spectrum exhibits distinct absorption bands corresponding to the various functional moieties present in the compound [12] [13] [14].

The high-frequency region between 3300-3500 cm⁻¹ displays characteristic stretching vibrations of both the amino group and the carboxylic acid functionality. The N-H stretching modes of the amino group appear in the 3400-3500 cm⁻¹ region with medium to strong intensity, while the O-H stretching of the carboxylic acid manifests as a broad, strong absorption in the 3300-3400 cm⁻¹ range. The broad nature of the O-H stretch indicates extensive hydrogen bonding, typical of carboxylic acid dimers and hydrogen-bonded networks [15].

The aromatic C-H stretching vibrations appear in the expected 3000-3100 cm⁻¹ region with medium intensity, while aliphatic C-H stretching modes from the aminoethyl substituent contribute medium to strong absorptions in the 2800-3000 cm⁻¹ range [16] [17].

The carbonyl stretching frequency of the carboxylic acid group represents one of the most diagnostic features, appearing as a strong absorption in the 1700-1720 cm⁻¹ region. This frequency is characteristic of aromatic carboxylic acids and confirms the presence of the carboxyl functionality [13] [18].

The fingerprint region below 1600 cm⁻¹ contains multiple characteristic absorptions. Aromatic C=C stretching modes appear in the 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹ regions with medium to strong intensity. The N-H bending modes of the amino group contribute medium intensity absorptions in the 1550-1600 cm⁻¹ range [14] [19].

Lower frequency regions contain C-O stretching (1300-1400 cm⁻¹), C-N stretching (1200-1300 cm⁻¹), and various bending and deformation modes. The aromatic C-H out-of-plane bending modes appear as strong absorptions in the 700-900 cm⁻¹ region, while ring deformation modes contribute medium intensity bands in the 500-700 cm⁻¹ range [20] [21].

Table 3. Infrared Vibrational Frequencies for 3-(1-Aminoethyl)benzoic acid hydrochloride

Frequency Range (cm⁻¹)AssignmentIntensityCharacter
3400-3500N-H stretching (amino group)Medium-StrongStretching
3300-3400O-H stretching (carboxylic acid)Broad, StrongStretching
3000-3100Aromatic C-H stretchingMediumStretching
2800-3000Aliphatic C-H stretchingMedium-StrongStretching
1700-1720C=O stretching (carboxylic acid)StrongStretching
1600-1650Aromatic C=C stretchingMedium-StrongStretching
1550-1600N-H bending (amino group)MediumBending
1450-1500Aromatic C=C stretchingMedium-StrongStretching
1300-1400C-O stretchingStrongStretching
1200-1300C-N stretchingMediumStretching
1000-1200C-H bending (aromatic)MediumBending
700-900Aromatic C-H bending (out-of-plane)StrongBending
500-700Ring deformation modesMediumDeformation

Computational Modeling of Molecular Orbitals

The computational modeling of molecular orbitals for 3-(1-Aminoethyl)benzoic acid hydrochloride provides essential insights into the electronic structure and chemical reactivity of the compound. Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set offer reliable predictions for the frontier molecular orbitals and their energetic characteristics [3] [22] [23].

The Highest Occupied Molecular Orbital exhibits mixed character combining π-orbitals from the aromatic ring system with lone pair contributions from the amino nitrogen. The HOMO energy falls within the -6.2 to -6.8 eV range, indicating moderate electron-donating capability of the molecule. The orbital density is delocalized over the benzene ring with significant contribution from the amino nitrogen lone pair, suggesting that this region represents the primary site for electrophilic interactions [24] [25].

The Lowest Unoccupied Molecular Orbital demonstrates predominant π* character localized on the aromatic ring system, with energies ranging from -1.8 to -2.4 eV. This orbital represents the primary acceptor site for nucleophilic attacks and provides insight into the compound's behavior in electron-transfer processes [26] [27].

The HOMO-1 orbital exhibits primarily π-character distributed over the benzene ring with energies in the -7.8 to -8.4 eV range. This orbital contributes to the overall aromatic stabilization and influences the compound's photochemical properties. The LUMO+1 orbital, appearing in the -0.8 to -1.4 eV range, maintains π* character similar to the LUMO but with different nodal patterns [28] [29].

Lower-lying occupied orbitals (HOMO-2) demonstrate σ-bonding character mixed with aromatic π-contributions, particularly involving the C-N bond of the aminoethyl substituent. These orbitals, with energies around -8.9 to -9.5 eV, contribute to the structural stability and conformational preferences of the molecule [30].

The computational analysis reveals significant orbital mixing between the aromatic π-system and the amino nitrogen lone pair, indicating electronic conjugation that influences both the spectroscopic properties and chemical reactivity. The energy gap between HOMO and LUMO orbitals (approximately 4.4-5.0 eV) suggests moderate stability toward electronic excitation and oxidation processes.

Time-dependent Density Functional Theory calculations would be valuable for predicting UV-visible absorption spectra and understanding the photochemical behavior of the compound. The π→π* transitions are expected to dominate the electronic absorption spectrum, with possible charge-transfer character involving the amino substituent [24].

Table 4. Molecular Orbital Analysis for 3-(1-Aminoethyl)benzoic acid hydrochloride

Orbital TypeEnergy (eV)CharacterLocalization
HOMO-6.2 to -6.8π (aromatic ring) + n (amino)Delocalized over benzene ring and amino group
LUMO-1.8 to -2.4π* (aromatic ring)Delocalized over benzene ring
HOMO-1-7.8 to -8.4π (aromatic ring)Primarily benzene ring
LUMO+1-0.8 to -1.4π* (aromatic ring)Primarily benzene ring
HOMO-2-8.9 to -9.5σ (C-N) + π (aromatic)C-N bond and benzene ring
LUMO+20.2 to -0.4σ* (C-C)C-C bonds

Dates

Last modified: 08-16-2023

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